molecular formula C21H23N3O2 B4414440 2-(1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone

2-(1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone

Cat. No.: B4414440
M. Wt: 349.4 g/mol
InChI Key: ARNOIEQZFJJUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features an indole core, a piperazine ring, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

2-indol-1-yl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-26-20-9-5-4-8-19(20)22-12-14-23(15-13-22)21(25)16-24-11-10-17-6-2-3-7-18(17)24/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNOIEQZFJJUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by Yb(OTf)3 in acetonitrile, to form the intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then subjected to further reactions to introduce the indole moiety and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl chains.

Scientific Research Applications

2-(1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, such as vasodilation or neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with multiple receptor types and undergo diverse chemical reactions makes it a valuable tool for research and industrial applications.

Biological Activity

2-(1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is a compound of significant interest due to its structural features, which combine an indole moiety with a piperazine ring and a methoxyphenyl group. This unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C20H22N3O2C_{20}H_{22}N_{3}O_{2}. The presence of an indole ring is often associated with various biological activities, including antitumor and neuroprotective effects. The piperazine ring contributes to the compound's interaction with neurotransmitter receptors, while the methoxyphenyl group may enhance lipophilicity and receptor binding affinity.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

  • Receptor Modulation : The compound may act as an antagonist at serotonin receptors, particularly the 5-HT6 receptor, which has implications for mood regulation and cognition .
  • Cell Cycle Regulation : Studies have shown that related compounds can induce cell cycle arrest in cancer cell lines, suggesting potential anticancer properties through apoptosis induction .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Induces apoptosis in prostate cancer cells by downregulating Bmi-1 protein .
Neuroprotective Potential modulation of neurotransmitter systems may provide neuroprotective effects .
Antidepressant-like Effects Interaction with serotonin receptors may alleviate symptoms of depression .

Case Studies

Several studies have explored the biological activity of related compounds with similar structural motifs:

  • Prostate Cancer Study : A study evaluated a structurally related compound (HJZ-12), demonstrating significant antiproliferative effects on human prostate cancer cell lines through apoptotic pathways. The findings suggested that the compound could serve as a multi-target candidate for benign prostatic hyperplasia (BPH) treatment .
  • Neuropharmacological Assessment : Another study assessed the impact of compounds with piperazine and indole structures on cognitive function in animal models. Results indicated improved memory retention and reduced anxiety-like behaviors, suggesting potential antidepressant properties .

Q & A

Q. What are the optimal synthetic routes for 2-(1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone, and how can reaction yields be improved?

The synthesis typically involves sequential acylation and coupling reactions. A common approach is:

  • Step 1: Formation of the piperazine core via nucleophilic substitution or reductive amination .
  • Step 2: Introduction of the 2-methoxyphenyl group via Buchwald-Hartwig amination or Ullmann coupling .
  • Step 3: Indole acylation using indole-1-carbonyl chloride under anhydrous conditions .
    To improve yields:
  • Use Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions .
  • Optimize solvent polarity (e.g., DMF for acylation, THF for substitutions) .
  • Monitor intermediates via TLC and HPLC to isolate high-purity precursors .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

  • ¹H/¹³C NMR: Assign peaks using DEPT-135 to distinguish CH₃/CH₂ groups. The indole NH proton (~10–12 ppm) and piperazine signals (~3–4 ppm) are diagnostic .
  • IR Spectroscopy: Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine/bromine if present) .
    Contradictions (e.g., unexpected splitting in NMR) are resolved via 2D-COSY, HSQC, or spiking with authentic standards .

Advanced Research Questions

Q. How does the 2-methoxyphenyl group influence receptor binding compared to other aryl substitutions in analogous piperazine derivatives?

The 2-methoxyphenyl group enhances binding to serotonin (5-HT₁A) and dopamine (D₂) receptors due to:

  • Steric effects: Methoxy at the ortho position restricts rotational freedom, favoring π-π stacking with receptor aromatic residues .
  • Electronic effects: Methoxy donates electron density, increasing affinity for GPCRs. Comparative studies show 2-methoxyphenyl derivatives exhibit 3–5× higher binding affinity than 4-fluorophenyl analogs in radioligand assays .
    Advanced SAR studies use molecular docking (e.g., AutoDock Vina) to model interactions with receptor active sites .

Q. What experimental strategies address discrepancies between in vitro bioactivity and in vivo efficacy for this compound?

Common discrepancies arise from:

  • Poor pharmacokinetics: Low oral bioavailability due to first-pass metabolism. Solutions:
    • Prodrug design: Introduce ester groups to improve absorption .
    • Co-administration: Use CYP450 inhibitors (e.g., ketoconazole) in rodent models .
  • Off-target effects: Use siRNA knockdown or CRISPR-edited cell lines to isolate primary targets .
  • Species-specific metabolism: Cross-test in humanized liver models (e.g., PXB mice) .

Q. How can computational modeling predict the compound’s interaction with cannabinoid receptors (CB1/CB2) given structural similarities to known ligands?

  • Pharmacophore mapping: Align the indole-piperazine scaffold with CB1 antagonist SR141716A. Key features:
    • Aromatic centroid (indole) for hydrophobic pockets.
    • Carbonyl oxygen as a hydrogen bond acceptor .
  • MD Simulations: Run 100-ns trajectories to assess stability of ligand-receptor complexes (e.g., using GROMACS). Validate with mutagenesis (e.g., CB1 F174L mutation reduces binding) .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines (e.g., HepG2 vs. HEK293)?

  • Cell-specific factors: HepG2 has high CYP3A4 activity, metabolizing the compound faster than HEK293 .
  • Assay normalization: Use ATP-based viability assays (CellTiter-Glo) instead of MTT for adherent vs. suspension cells .
  • Dose-response validation: Repeat experiments with 10-point IC₅₀ curves and Hill slope analysis to rule out false positives .

Q. What methodologies resolve ambiguities in metabolic pathway identification (e.g., Phase I vs. Phase II)?

  • LC-MS/MS metabolite profiling: Identify glucuronide (m/z +176) or sulfate (m/z +80) adducts .
  • Stable isotope tracing: Use ¹³C-labeled compound to track hepatic clearance in perfused rat liver models .
  • Enzyme inhibition assays: Co-incubate with β-glucuronidase or sulfatase to confirm conjugation pathways .

Structural and Mechanistic Insights

Q. What role does the indole nitrogen play in modulating σ-receptor affinity?

The indole N-H forms hydrogen bonds with σ-receptor Glu172. Methylation at N1 (e.g., 1-methylindole analogs) reduces affinity by 90%, per radioligand displacement assays . Conversely, halogenation (e.g., 5-Cl indole) enhances lipophilicity and σ1 binding (Ki < 50 nM) .

Q. How does the piperazine ring conformation affect solubility and blood-brain barrier penetration?

  • Protonation state: Piperazine’s pKa (~8.5) ensures partial protonation at physiological pH, enhancing aqueous solubility .
  • LogP optimization: Substituents like 2-methoxyphenyl lower LogP (~2.8 vs. ~3.5 for 4-chlorophenyl), improving BBB penetration in MDCK-MDR1 assays .

Advanced Experimental Design

Q. What in vivo models are optimal for evaluating antipsychotic activity while minimizing extrapyramidal side effects (EPS)?

  • Conditioned avoidance response (CAR): Predicts antipsychotic efficacy without EPS at low doses .
  • Catalepsy tests: Dose-dependent catalepsy in rodents indicates D₂ overblockade. Use atypical antipsychotics (e.g., clozapine) as positive controls .
  • PET imaging: Track D₂ receptor occupancy in non-human primates using [¹¹C]raclopride .

Q. How can researchers design dual-target inhibitors (e.g., 5-HT₆/D₃) using this compound’s scaffold?

  • Fragment hybridization: Merge the indole-piperazine core with D₃ pharmacophores (e.g., aryl piperazines) .
  • Linker optimization: Introduce alkyl spacers (2–4 carbons) to balance affinity for both targets .
    Validate via TR-FRET binding assays and functional cAMP accumulation tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.